Indole-3-acetate

描述

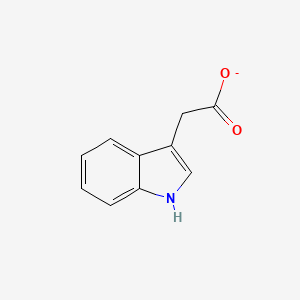

Structure

3D Structure

属性

IUPAC Name |

2-(1H-indol-3-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c12-10(13)5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6,11H,5H2,(H,12,13)/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEOVTRFCIGRIMH-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8NO2- | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60274285 | |

| Record name | 3-indoleacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60274285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1596-90-3, 93672-51-6 | |

| Record name | 1H-Indole-3-acetic acid, ion(1-) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1596-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-indoleacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60274285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is the primary function of indole-3-acetate in plants?

An In-depth Technical Guide on the Core Functions of Indole-3-Acetate in Plants

Executive Summary

Indole-3-acetic acid (IAA) is the most abundant and physiologically active auxin, a class of phytohormones that are fundamental to nearly every aspect of plant growth and development. As a central signaling molecule, IAA orchestrates complex developmental programs, including cell elongation and division, tissue differentiation, organogenesis, and responses to environmental stimuli. Its functions are concentration-dependent, and intricate regulatory networks control its biosynthesis, transport, and signaling to ensure precise developmental outcomes. This technical guide provides a comprehensive overview of the primary functions of IAA, its molecular mechanism of action, quantitative data on its physiological effects, and detailed protocols for its analysis, intended for researchers, scientists, and professionals in drug development.

Core Physiological Functions of this compound

IAA's influence on plant physiology is extensive, regulating growth and development from the embryonic stage to senescence. Its primary functions are mediated by its role in controlling the expression of a vast array of genes.

Cell Elongation and Division

A primary and well-documented function of IAA is the stimulation of cell elongation.[1] This process is crucial for shoot growth, phototropism, and gravitropism. The "acid growth hypothesis" explains that IAA activates plasma membrane proton pumps (H+-ATPases), which acidify the cell wall. This acidification activates enzymes called expansins that break the bonds between cellulose microfibrils, allowing the cell wall to loosen and stretch under turgor pressure, resulting in cell elongation.[2]

Beyond elongation, IAA is a key regulator of cell division and differentiation.[3][4] It works in concert with another class of hormones, cytokinins, to control the cell cycle. The ratio of auxin to cytokinin is critical in determining whether cells will divide and differentiate into various tissues, a principle widely exploited in plant tissue culture.[5]

Root System Architecture

IAA is indispensable for the development of the root system. It is required for the initiation of the primary root in the embryo, the formation of lateral roots from pericycle cells, and the development of adventitious roots from stem tissues.[6][7] While high concentrations of IAA can inhibit primary root elongation, it promotes the formation of lateral and adventitious roots, thereby enhancing the plant's ability to absorb water and nutrients.[5][8] The effect of IAA on root development is dose-dependent.[7] For instance, indole-3-butyric acid (IBA), another endogenous auxin, is converted into IAA within peroxisomes to induce lateral root formation.[9]

Apical Dominance

Apical dominance is the phenomenon where the central, apical bud of a plant grows more strongly than the lateral axillary buds.[10] IAA, produced in the apical meristem and transported down the stem, is the primary signal responsible for maintaining this dominance by inhibiting the outgrowth of lateral buds.[6][7] Removal of the apical bud (decapitation) eliminates the source of IAA, allowing lateral buds to grow and produce a bushier plant architecture.[10]

Tropisms: Responses to Environmental Stimuli

IAA mediates plant responses to environmental cues like light (phototropism) and gravity (geotropism). In phototropism, light causes IAA to migrate from the illuminated side to the shaded side of the shoot tip. The higher concentration of IAA on the shaded side promotes greater cell elongation, causing the shoot to bend towards the light.[2][6] In gravitropism, the sedimentation of starch-filled amyloplasts in specialized root cells triggers a redistribution of IAA, leading to differential growth that orients the root downwards.

Vascular Tissue Differentiation

IAA plays a crucial role in the formation and differentiation of vascular tissues (xylem and phloem).[6] It is involved in patterning the vascular bundles that transport water and nutrients throughout the plant. The canalization hypothesis suggests that channels of high auxin flow from developing leaves guide the differentiation of procambial cells into vascular strands.

The Molecular Mechanism of IAA Action: A Signaling Cascade

The majority of auxin responses are mediated by a well-characterized nuclear signaling pathway that regulates gene expression. This pathway involves three core components: the TIR1/AFB F-box proteins, the Aux/IAA transcriptional co-repressors, and the AUXIN RESPONSE FACTOR (ARF) transcription factors.[11][12]

-

IAA Perception : In the absence of IAA, Aux/IAA proteins bind to ARF transcription factors, repressing the transcription of auxin-responsive genes.[1]

-

Co-Receptor Complex Formation : When IAA is present, it acts as a "molecular glue," promoting the interaction between the TIR1/AFB proteins (which are part of an SCF E3 ubiquitin ligase complex) and the Aux/IAA repressors.[12]

-

Proteasomal Degradation : This interaction targets the Aux/IAA protein for ubiquitination and subsequent degradation by the 26S proteasome.[12]

-

Gene Activation : The degradation of the Aux/IAA repressor liberates the ARF transcription factor, which can then activate or repress the expression of specific target genes, leading to the various physiological responses.[1]

Quantitative Data on IAA Levels and Effects

The concentration of free, active IAA is tightly regulated and varies significantly between different plant tissues and developmental stages.

Table 1: Endogenous Free IAA Concentrations in Various Plant Tissues

| Plant Species | Tissue | Free IAA Concentration (ng/g fresh weight) | Reference |

|---|---|---|---|

| Malus pumila (Apple, M.26) | Apical Shoot Sections | 298.0 ± 4.4 | [13] |

| Malus pumila (Apple, M.26) | Basal Shoot Sections | 477.1 ± 6.5 | [13] |

| Malus pumila (Apple, M.9) | Apical Shoot Sections | 263.7 ± 9.3 | [13] |

| Malus pumila (Apple, M.9) | Basal Shoot Sections | 166.6 ± 6.7 | [13] |

| Bambusa tulda (Bamboo) | Seedlings | 10,280 (10.28 µg/ml extract) | [14] |

| Arabidopsis thaliana | Expanding Leaves | High levels, correlated with catabolites | [15] |

| Arabidopsis thaliana | Roots | High levels, correlated with catabolites |[15] |

Table 2: Effect of Exogenous Auxin Application on Rooting

| Plant Species | Auxin & Concentration | Observed Effect | Reference |

|---|---|---|---|

| Malus pumila (Apple, M.9) | IBA, 12.0 µM | Maximum rooting percentage (80%) | [13] |

| Malus pumila (Apple, M.26) | IBA, 4.0 µM | Maximum rooting percentage (100%) | [13] |

| Azalea ('Mingchao' & 'Zihudie') | IBA, 2 mg L⁻¹ | Increased rooting percentage, root number, and length | [16] |

| Azalea ('Mingchao' & 'Zihudie') | NAA, 2 mg L⁻¹ | Increased rooting percentage, root number, and length |[16] |

Key Experimental Protocols for IAA Analysis

Accurate quantification of endogenous IAA is critical for studying its physiological roles. The most common and reliable methods involve chromatography coupled with mass spectrometry.

Protocol: Quantification of IAA by LC-MS/MS

This protocol provides a general workflow for the extraction, purification, and quantification of IAA from plant tissue, based on methodologies described for Oryza sativa and Arabidopsis thaliana.[15][17][18]

1. Sample Preparation and Extraction:

-

Harvest fresh plant tissue (50-100 mg).[15]

-

Immediately freeze in liquid nitrogen to halt metabolic activity.

-

Grind the frozen tissue to a fine powder using a mortar and pestle or a tissue lyser.

-

Add 1 mL of a pre-chilled extraction solvent (e.g., 80% methanol) to the powder.[17]

-

Include a known amount of a stable isotope-labeled internal standard (e.g., ¹³C₆-IAA) to account for sample loss during purification and for accurate quantification.[13]

-

Incubate the sample at 4°C for 12 hours with gentle rotation.[17]

-

Centrifuge at 12,000 x g at 4°C for 15 minutes. Collect the supernatant.

2. Purification (Solid-Phase Extraction - Optional but Recommended):

-

The crude extract can be further purified to remove interfering compounds using a solid-phase extraction (SPE) cartridge (e.g., C18).

-

Condition the SPE cartridge according to the manufacturer's instructions.

-

Load the supernatant onto the cartridge.

-

Wash the cartridge with a non-polar solvent to remove lipids and pigments.

-

Elute the auxins with a suitable solvent (e.g., methanol or acetonitrile).

3. Analysis by LC-MS/MS:

-

Evaporate the purified extract to dryness under a gentle stream of nitrogen gas at approximately 35°C.[17]

-

Reconstitute the dry residue in a small, precise volume of the initial mobile phase (e.g., 100 µL of 95% acetonitrile).[17]

-

Centrifuge again to pellet any insoluble material.

-

Inject an aliquot (e.g., 5 µL) into an LC-MS/MS system.

-

Liquid Chromatography (LC): Separate IAA from other metabolites using a reverse-phase column (e.g., C18). A typical mobile phase consists of a gradient of acetonitrile and water, both containing a small amount of acid (e.g., 0.1% acetic acid).[17]

-

Tandem Mass Spectrometry (MS/MS): The effluent from the LC is directed to the mass spectrometer. Use electrospray ionization (ESI) in positive mode. Monitor specific precursor-to-product ion transitions for both endogenous IAA and the labeled internal standard for high selectivity and accurate quantification (Multiple Reaction Monitoring - MRM mode).

Conclusion

Indole-3-acetic acid is a master regulator of plant life, exercising pleiotropic effects on growth and development. Its primary functions, from stimulating cell elongation to orchestrating complex developmental programs like organogenesis and tropisms, are governed by a sophisticated and tightly regulated signaling pathway. The ability to precisely quantify endogenous IAA levels using advanced analytical techniques is fundamental to ongoing research aimed at dissecting its complex roles. For professionals in agriculture and drug development, understanding the molecular basis of IAA action offers opportunities to develop novel strategies for crop improvement, weed control, and the discovery of new bioactive molecules.

References

- 1. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. Utilization of the Plant Hormone Indole-3-Acetic Acid for Growth by Pseudomonas putida Strain 1290 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indole-3-Acetic Acid: Significance and symbolism [wisdomlib.org]

- 5. pomais.com [pomais.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Indole-3-acetic acid: A widespread physiological code in interactions of fungi with other organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An Explanation of the Inhibition of Root Growth Caused by Indole-3-Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Indole-3-butyric acid induces lateral root formation via peroxisome-derived indole-3-acetic acid and nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Lessons from a century of apical dominance research - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Welcome to Jen Sheen's Lab [molbio.mgh.harvard.edu]

- 12. scispace.com [scispace.com]

- 13. Relationship between Indole-3-Acetic Acid Levels in Apple (Malus pumila Mill) Rootstocks Cultured in Vitro and Adventitious Root Formation in the Presence of Indole-3-Butyric Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Quantitative analysis of indole-3-acetic acid metabolites in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Measuring Endogenous GA and IAA - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Quantitative Analysis of Indole-3-Acetic Acid Metabolites in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery of Indole-3-Acetic Acid: A Foundational Phytohormone

A Technical Guide on the Historical Unraveling of Auxin's Role in Plant Biology

This technical guide provides a comprehensive overview of the historical experiments and scientific breakthroughs that led to the discovery and identification of Indole-3-Acetic Acid (IAA) as the primary auxin, a class of phytohormones crucial for plant growth and development. This document is intended for researchers, scientists, and professionals in drug development who are interested in the foundational discoveries of plant hormone biology.

Early Observations: The Phenomenon of Phototropism

The investigation into the chemical messengers governing plant growth began with a simple observation: plants bend towards light. This phenomenon, known as phototropism, was the subject of a series of elegant experiments in the late 19th and early 20th centuries that laid the groundwork for the discovery of auxins.

The Darwins' Initial Insights (1880)

Charles Darwin and his son Francis were among the first to systematically investigate phototropism.[1][2] Their experiments with canary grass (Phalaris canariensis) and oat (Avena sativa) coleoptiles, the protective sheath covering the emerging shoot, were detailed in their book "The Power of Movement in Plants."[1][3] They observed that when a coleoptile was exposed to a unilateral light source, it would bend towards the light.[1]

Their key finding was that the tip of the coleoptile was responsible for perceiving the light stimulus.[4][5][6] When the tip was covered with an opaque cap, the bending response was eliminated, even though the lower part of the coleoptile, the region of curvature, was still illuminated.[1][2][7] Conversely, covering the lower portion while leaving the tip exposed did not prevent the bending.[1][3] The Darwins concluded that some "influence" was transmitted from the tip to the lower regions, causing differential growth.[8][9]

Boysen-Jensen's Confirmation of a Chemical Signal (1910-1913)

Building on the Darwins' work, Danish scientist Peter Boysen-Jensen provided further evidence that this "influence" was a chemical substance.[5][8][10] He demonstrated that the phototropic stimulus could pass through an incision in the coleoptile.[10] In a pivotal experiment, he severed the tip of an oat coleoptile and inserted a thin block of gelatin between the tip and the decapitated base. The coleoptile still bent towards the light, indicating that a water-soluble chemical could diffuse through the gelatin.[4][8][11] However, when an impermeable barrier, such as a piece of mica, was inserted, the transmission of the signal was blocked.[4][11] By inserting the mica sheet on the illuminated versus the shaded side, he deduced that the signal traveled down the shaded side of the coleoptile.[3][10]

Paál's Asymmetrical Growth Hypothesis (1919)

Hungarian botanist Árpád Paál further refined the understanding of this chemical messenger.[8][12] He decapitated coleoptile tips and then replaced them asymmetrically on the cut stumps in the dark.[13] The coleoptile would then bend away from the side where the tip was placed, even without a light stimulus.[12][13] This experiment strongly suggested that the tip produces a growth-promoting substance that, when distributed unevenly, causes differential growth rates.[12][13]

Quantification and Isolation: The Work of Frits Went

The definitive proof and a method for quantifying this growth-promoting substance came from the work of Dutch botanist Frits Went in the 1920s.[6][14]

The Avena Curvature Test

Went developed a bioassay known as the Avena curvature test, which became the standard for auxin activity measurement for many years.[15][16][17] He placed freshly cut coleoptile tips on small agar blocks, allowing the growth-promoting substance to diffuse into the agar.[8][18] These agar blocks were then placed asymmetrically on decapitated coleoptiles in the dark.[8][18]

The degree of curvature of the coleoptile was directly proportional to the amount of the growth-promoting substance in the agar block.[13] This established a quantitative relationship between the concentration of the substance and the growth response.[13] Went was the first to use the term "auxin," derived from the Greek word auxein, meaning "to grow."[2][8]

Chemical Identification: The Emergence of Indole-3-Acetic Acid

While Went had demonstrated the existence and quantified the effect of auxin, its chemical identity remained unknown.

Isolation from Urine and Fungi

In the early 1930s, F. Kögl and A.J. Haagen-Smit isolated a substance from human urine that caused the same effects on grass shoots as Went's auxin.[1][8] They initially identified two compounds, which they named auxin A and auxin B.[16] Later, in 1934, Kögl, Haagen-Smit, and H. Erxleben identified a different substance with auxin activity from urine, which they determined to be indole-3-acetic acid (IAA).[8][16] Shortly after, in 1935, Kenneth Thimann isolated and identified IAA from the fungus Rhizopus suinus.[16]

Identification in Higher Plants

Although IAA was found in urine and fungi, its presence in higher plants was not definitively confirmed until the early 1940s by Haagen-Smit and his colleagues.[16] Kenneth Thimann, who became a leading figure in auxin research, was instrumental in demonstrating that IAA is indeed the primary, naturally occurring auxin in plants.[19][20] He and his coworkers proved that IAA promotes cell elongation, root formation, and bud growth.[19] Thimann's work solidified the role of IAA as a central phytohormone.[19][20]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments that led to the discovery of IAA.

Darwin's Phototropism Experiment

-

Objective: To determine which part of the coleoptile perceives the light stimulus.

-

Materials: Oat (Avena sativa) or canary grass (Phalaris canariensis) seedlings, opaque caps (e.g., made of foil), transparent caps, unilateral light source.

-

Procedure:

-

Germinate seedlings in the dark until the coleoptiles are a few centimeters long.

-

Divide the seedlings into four groups:

-

Group 1 (Control): Expose to a unilateral light source.

-

Group 2 (Tip Covered): Cover the tips of the coleoptiles with opaque caps and expose to a unilateral light source.

-

Group 3 (Base Covered): Cover the base of the coleoptiles with an opaque shield, leaving the tip exposed, and expose to a unilateral light source.

-

Group 4 (Tip Removed): Excise the very tip of the coleoptiles and expose to a unilateral light source.

-

-

Observe and record the bending response in each group after several hours.

-

Boysen-Jensen's Diffusion Experiment

-

Objective: To determine if the "influence" from the coleoptile tip is a chemical substance.

-

Materials: Oat (Avena sativa) seedlings, scalpel, thin sheets of gelatin, impermeable barriers (e.g., mica), unilateral light source.

-

Procedure:

-

Germinate oat seedlings in the dark.

-

Decapitate the coleoptiles by removing the top 1-2 mm.

-

For one group of seedlings, insert a thin block of gelatin between the severed tip and the decapitated base.

-

For another group, insert an impermeable mica sheet between the tip and the base.

-

Expose the seedlings to a unilateral light source.

-

Observe and record the bending response.

-

Went's Avena Curvature Test

-

Objective: To quantify the amount of auxin from coleoptile tips.

-

Materials: Oat (Avena sativa) seedlings, agar blocks (typically 1.5-2% agar), scalpel, a device to measure the angle of curvature.

-

Procedure:

-

Germinate oat seedlings in the dark.

-

Excise the tips of the coleoptiles (approximately 1 mm).

-

Place a number of these tips on an agar block for a standardized period (e.g., 1-3 hours) to allow the auxin to diffuse into the agar.

-

Prepare a new set of decapitated oat seedlings.

-

Cut the auxin-containing agar block into smaller, standardized blocks.

-

Place a small agar block asymmetrically on the cut surface of a decapitated coleoptile.

-

Keep the seedlings in the dark for a set period (e.g., 1-2 hours).

-

Measure the angle of curvature of the coleoptile. The angle is proportional to the concentration of auxin in the agar block.

-

Summary of Key Experimental Results

| Experiment | Researcher(s) | Year | Experimental Setup | Observation | Conclusion |

| Phototropism in Coleoptiles | C. & F. Darwin | 1880 | Opaque cap on coleoptile tip vs. base | Bending occurs only when the tip is exposed to light.[1] | The tip of the coleoptile perceives the light stimulus and sends a signal to the lower part.[5][6] |

| Signal Transmission | P. Boysen-Jensen | 1913 | Gelatin vs. mica barrier between tip and base | The signal passes through gelatin but not through mica.[4][11] | The signal is a water-soluble chemical substance.[11] |

| Asymmetrical Growth | A. Paál | 1919 | Asymmetrical placement of coleoptile tip in the dark | The coleoptile bends away from the side with the tip.[12][13] | The tip produces a growth-promoting substance that causes differential growth.[12][13] |

| Auxin Quantification | F.W. Went | 1928 | Agar block with diffused substance placed on decapitated coleoptile | The degree of curvature is proportional to the amount of substance in the agar.[13] | A quantifiable chemical, named auxin, promotes cell elongation.[8] |

| Chemical Identification | F. Kögl, A.J. Haagen-Smit, K.V. Thimann | 1934-1935 | Chemical analysis of substances with auxin activity from urine and fungi | Isolation and identification of Indole-3-Acetic Acid (IAA).[1][8][16] | IAA is a potent auxin.[19][20] |

Visualizing the Discovery and Action of IAA

The following diagrams illustrate the workflows of the key historical experiments and a simplified model of the IAA signaling pathway.

Experimental Workflows

Caption: Workflow of Darwin's phototropism experiment.

Caption: Boysen-Jensen's signal transmission experiment.

Caption: Workflow of Went's Avena Curvature Test.

Simplified IAA Signaling Pathway

Caption: Simplified overview of the core IAA signaling pathway.

Conclusion

The discovery of indole-3-acetic acid as a phytohormone was a landmark achievement in plant biology. It was not the result of a single breakthrough but rather a gradual accumulation of knowledge from the meticulous and insightful experiments of numerous scientists over several decades. This journey, from the simple observation of phototropism to the chemical identification of IAA, laid the foundation for the field of plant endocrinology and continues to inform research in agriculture, horticulture, and the development of plant growth regulators. The experimental designs, though simple by modern standards, exemplify the power of logical deduction and careful observation in scientific discovery.

References

- 1. Auxins [phytohormones.info]

- 2. Auxin Hormone - Discovery, Types, Functions, and Mechanism [pw.live]

- 3. byjus.com [byjus.com]

- 4. pathwayz.org [pathwayz.org]

- 5. bio.libretexts.org [bio.libretexts.org]

- 6. Auxin - Wikipedia [en.wikipedia.org]

- 7. sciencebuddies.org [sciencebuddies.org]

- 8. issr.edu.kh [issr.edu.kh]

- 9. m.youtube.com [m.youtube.com]

- 10. Peter Boysen Jensen - Wikipedia [en.wikipedia.org]

- 11. savemyexams.com [savemyexams.com]

- 12. Árpád Paál - Wikipedia [en.wikipedia.org]

- 13. hbmahesh.weebly.com [hbmahesh.weebly.com]

- 14. Phototropism: Bending towards Enlightenment - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Avena coleoptile test to find out the quantity of growth promoting ho - askIITians [askiitians.com]

- 16. Auxin Activity: Past, present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Avena curvature test was first of all done by aJCBose class 11 biology CBSE [vedantu.com]

- 18. m.youtube.com [m.youtube.com]

- 19. Kenneth V. Thimann | plant hormones, photosynthesis, biochemistry | Britannica [britannica.com]

- 20. Kenneth Vivian Thimann: 1982 Balzan Prize for Pure and Applied Botany [balzan.org]

Indole-3-Acetate (IAA) Biosynthesis in Bacteria and Fungi: A Technical Guide

Abstract

Indole-3-acetic acid (IAA) is the most prevalent and physiologically active auxin, a class of phytohormones critical for plant growth and development.[1][2] Beyond plants, a diverse array of microorganisms, including bacteria and fungi, can synthesize IAA, playing significant roles in plant-microbe interactions that range from pathogenic to symbiotic.[1][3] This technical guide provides an in-depth exploration of the primary IAA biosynthesis pathways identified in bacteria and fungi. It details the tryptophan-dependent and -independent routes, key enzymatic steps, and intermediate compounds. Furthermore, this document summarizes quantitative data on IAA production across various microbial species and furnishes detailed experimental protocols for the extraction, quantification, and analysis of IAA, tailored for researchers, scientists, and professionals in drug development.

Introduction to Microbial IAA Biosynthesis

Indole-3-acetic acid is a pivotal signaling molecule that governs numerous aspects of plant life, including cell division and elongation, tissue differentiation, and root initiation.[2] Many bacteria and fungi that associate with plants have evolved the capability to produce IAA, thereby influencing the host plant's physiology.[1][2] Microbial IAA synthesis can be broadly categorized into two major types: tryptophan (Trp)-dependent and tryptophan-independent pathways.[1][4] The Trp-dependent pathways are more extensively studied and utilize tryptophan as the primary precursor.[1][5] These have been further classified into at least five distinct routes based on their intermediate molecules: the indole-3-acetamide (IAM), indole-3-pyruvic acid (IPyA), tryptamine (TAM), indole-3-acetonitrile (IAN), and tryptophan side-chain oxidase (TSO) pathways.[1][2] The Trp-independent pathway, while less understood, synthesizes IAA using precursors like indole or indole-3-glycerol phosphate.[4][6]

Tryptophan-Dependent IAA Biosynthesis Pathways

The majority of IAA-producing microorganisms utilize tryptophan as the molecular starting point.[3][5] High concentrations of IAA are typically produced when an excess of external tryptophan is available.[1]

Indole-3-Acetamide (IAM) Pathway

The IAM pathway is one of the most well-characterized routes, particularly in bacteria.[1][3][7] It involves a two-step conversion of tryptophan to IAA. First, the enzyme tryptophan-2-monooxygenase (encoded by the iaaM gene) converts tryptophan to indole-3-acetamide (IAM).[3][8] Subsequently, an IAM hydrolase (encoded by the iaaH gene) hydrolyzes IAM to produce indole-3-acetic acid (IAA) and ammonia.[1][3] This pathway is prominent in phytopathogenic bacteria like Agrobacterium tumefaciens and Pseudomonas syringae, as well as in some symbiotic bacteria and fungi.[3][9]

Indole-3-Pyruvic Acid (IPyA) Pathway

The IPyA pathway is considered a major route for IAA biosynthesis in both plants and a wide range of bacteria and fungi.[1][3][10] The pathway begins with the conversion of tryptophan to indole-3-pyruvic acid (IPyA) by a tryptophan aminotransferase.[1][3] IPyA is then decarboxylated to form indole-3-acetaldehyde (IAAld) by an indole-3-pyruvate decarboxylase (IPDC), which is often the rate-limiting step.[3][5] Finally, IAAld is oxidized to IAA by an aldehyde dehydrogenase.[1][3] This pathway is prevalent in beneficial bacteria such as Azospirillum and Rhizobium, and is also considered the primary pathway for IAA synthesis in many fungi, including ectomycorrhizal fungi.[1][2][3]

Tryptamine (TAM) Pathway

In the TAM pathway, tryptophan is first decarboxylated to tryptamine by a tryptophan decarboxylase.[1] Tryptamine is then converted to indole-3-acetaldehyde (IAAld) by an amine oxidase.[1][7] The final step, the conversion of IAAld to IAA, is catalyzed by an aldehyde dehydrogenase, an enzyme shared with the IPyA pathway.[1] Evidence for this pathway has been found in various bacteria and fungi.[4][11]

Indole-3-Acetonitrile (IAN) Pathway

The IAN pathway is well-documented in plants, particularly those in the Brassicaceae family, but is less studied in microorganisms.[1][3] In this route, tryptophan is converted to indole-3-acetaldoxime (IAOx), which is then converted to indole-3-acetonitrile (IAN).[1] IAN is subsequently hydrolyzed to IAA by a nitrilase enzyme.[1][3] While the complete pathway is not fully elucidated in microbes, some bacteria, like Bradyrhizobium japonicum, are known to transform IAN into IAA.

Tryptophan Side-Chain Oxidase (TSO) Pathway

The TSO pathway is the least common and studied of the Trp-dependent routes.[1] It involves the direct conversion of tryptophan to indole-3-acetaldehyde (IAAld) by a tryptophan side-chain oxidase.[1] As with the IPyA and TAM pathways, IAAld is then oxidized to IAA by an aldehyde dehydrogenase.[1] To date, this pathway has only been clearly identified in Pseudomonas fluorescens.[1][11]

Tryptophan-Independent IAA Biosynthesis Pathway

Some microorganisms can synthesize IAA without using tryptophan as a direct precursor.[1][4] This pathway is thought to utilize intermediates from the tryptophan synthesis pathway, such as indole or indole-3-glycerol phosphate.[4][6] The tryptophan-independent pathway is not well understood in bacteria and fungi, and the specific enzymes and genes involved have not yet been fully confirmed.[1][5]

Quantitative Analysis of IAA Production

The quantity of IAA produced by microorganisms is highly variable and depends on the species, strain, culture conditions, and availability of L-tryptophan. The following tables summarize reported IAA production levels and optimal conditions for select bacterial and fungal species.

Table 1: IAA Production by Selected Bacterial Species

| Bacterium | L-Tryptophan (g/L) | IAA Concentration (µg/mL) | Optimal Temp (°C) | Optimal pH | Reference |

| Burkholderia pyrrocinia JK-SH007 | 1.0 | Not specified, but production is Trp-dependent | 37 | 7 | [8] |

| Klebsiella SGM 81 | 5.0 | 960 | 30 | Not specified | [12] |

| Rhizobium sp. | 2.0 | 116.42 | 28 ± 2 | 9 | [13] |

| Azospirillum brasilense | Not specified | Significant reduction upon IPDC gene disruption | Not specified | Not specified | [1] |

Table 2: IAA Production by Selected Fungal Species

| Fungus | L-Tryptophan (g/L) | IAA Concentration (µg/mL) | Pathway(s) Identified | Reference |

| Colletotrichum gloeosporioides | 1.0 | Not specified, but Trp-dependent | IAM (major), IPyA | [9] |

| Ustilago maydis | Not specified | Not specified | IPyA | [1] |

| Tricholoma vaccinum | 13C6-labeled Trp | > 3 µM | IPyA | [10] |

| Ectomycorrhizal Fungi (various) | Present | Variable | IPyA | [2] |

Experimental Methodologies for IAA Analysis

Accurate quantification of IAA is essential for studying its role in microbial physiology and plant-microbe interactions. A typical workflow involves cultivation, extraction, and quantification.

Protocol for IAA Extraction

This protocol is adapted for the extraction of IAA from liquid microbial cultures.[13]

-

Cultivation: Inoculate the desired microbial strain into a suitable liquid medium (e.g., Nutrient Broth) supplemented with L-tryptophan (0.5-1.0 g/L is common).[12][13] Incubate for 3-10 days under optimal growth conditions (e.g., 28-37°C with shaking).[8][13]

-

Separation: Transfer the culture to centrifuge tubes and centrifuge at 10,000 rpm for 20-30 minutes to pellet the cells.[12][13]

-

Acidification: Carefully collect the cell-free supernatant. Acidify the supernatant to a pH of 2.5-3.0 by adding 1N HCl dropwise.[12][13] This protonates the IAA, making it less polar.

-

Solvent Extraction: Transfer the acidified supernatant to a separatory funnel. Add an equal volume of ethyl acetate, shake vigorously for 2-3 minutes, and allow the layers to separate. Collect the upper ethyl acetate layer. Repeat the extraction twice more to maximize recovery.[13]

-

Concentration: Pool the ethyl acetate fractions and evaporate the solvent using a rotary evaporator at 40°C.[13]

-

Resuspension: Dissolve the dried crude extract in a small, known volume (e.g., 1 mL) of methanol or HPLC-grade water for subsequent analysis.[13] Store at -20°C.

Protocol for Colorimetric Quantification (Salkowski Method)

This method is a rapid and cost-effective screening technique for detecting indole compounds.[12][14]

-

Reagent Preparation: Prepare Salkowski's reagent by mixing 0.5 M FeCl₃ with 35% perchloric acid (HClO₄).[12] A common formulation involves 0.75 mL of 0.5 M FeCl₃, 25 mL of distilled water, and 15 mL of concentrated H₂SO₄.[15] Caution: Handle acids with appropriate personal protective equipment.

-

Standard Curve: Prepare a series of IAA standards of known concentrations (e.g., 0, 5, 10, 20, 50, 100 µg/mL) in the same medium used for the experiment.

-

Reaction: Mix 1 mL of the extracted sample (or standard) with 2 mL of Salkowski's reagent.[15]

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.[12][13] The development of a pink or red color indicates the presence of indole compounds.[12]

-

Measurement: Measure the absorbance of the solution using a spectrophotometer at a wavelength of 530-536 nm.[12][13]

-

Calculation: Determine the concentration of IAA in the sample by comparing its absorbance to the standard curve.[16]

Protocol for LC-MS/MS Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides highly sensitive and specific quantification of IAA.[12][14]

-

Sample Preparation: Use the extracted and resuspended IAA sample from Protocol 5.1. The sample may require further purification using a solid-phase extraction (SPE) C18 cartridge to remove interfering compounds.[17] Filter the final sample through a 0.22 µm syringe filter before injection.

-

Chromatography (LC):

-

System: An ultra-high performance liquid chromatograph (UHPLC) is recommended.[15]

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of formic acid (e.g., 0.1%) to aid ionization, is common.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Source: Electrospray ionization (ESI) in positive mode is standard.[15]

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[12]

-

MRM Transition: For IAA, the precursor ion ([M+H]⁺) has an m/z of 176.1. Its fragmentation yields a characteristic quinolinium product ion at m/z 130.0. The 176 -> 130 transition is monitored for quantification.[12][15]

-

Source Parameters: Optimize source temperature (e.g., 500°C) and ion spray voltage (e.g., 5,500 V).[12]

-

-

Quantification: Create a standard curve using a serial dilution of a pure IAA standard. The concentration of IAA in the sample is determined by comparing the peak area of the 176 -> 130 transition to the standard curve.[12] The detection limit for this method can be in the femtomole range.[17]

References

- 1. Biosynthetic Pathways and Functions of Indole-3-Acetic Acid in Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthetic pathway of indole-3-acetic acid in ectomycorrhizal fungi collected from northern Thailand | PLOS One [journals.plos.org]

- 3. academic.oup.com [academic.oup.com]

- 4. mdpi.com [mdpi.com]

- 5. Indole-3-Acetic Acid Biosynthesis Pathways in the Plant-Beneficial Bacterium Arthrobacter pascens ZZ21 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. The Distribution of Tryptophan-Dependent Indole-3-Acetic Acid Synthesis Pathways in Bacteria Unraveled by Large-Scale Genomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Indole-3-Acetic Acid in Burkholderia pyrrocinia JK-SH007: Enzymatic Identification of the Indole-3-Acetamide Synthesis Pathway [frontiersin.org]

- 9. Indole-3-Acetic Acid Biosynthesis in Colletotrichum gloeosporioides f. sp. aeschynomene - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. researchgate.net [researchgate.net]

- 12. Analysis of Indole-3-acetic Acid (IAA) Production in Klebsiellaby LC-MS/MS and the Salkowski Method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Screening and optimization of indole-3-acetic acid production and phosphate solubilization by rhizobacterial strains isolated from Acacia cyanophylla root nodules and their effects on its plant growth - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Analysis of Indole-3-acetic Acid (IAA) Production in Klebsiella by LC-MS/MS and the Salkowski Method [bio-protocol.org]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Quantification of indole-3-acetic acid and amino acid conjugates in rice by liquid chromatography-electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual Role of Indole-3-Acetate in Plant Growth: A Technical Guide to Cell Division and Elongation

Authored for: Researchers, Scientists, and Drug Development Professionals

Indole-3-acetic acid (IAA), the most abundant and physiologically active auxin, is a pivotal signaling molecule orchestrating nearly every aspect of plant growth and development.[1][2] Its influence is concentration-dependent, regulating the fundamental cellular processes of division and elongation that collectively shape plant architecture.[3][4] This technical guide provides an in-depth examination of the molecular mechanisms, quantitative effects, and experimental methodologies related to IAA's role in these two critical processes.

IAA-Mediated Cell Elongation: The Acid Growth Hypothesis

The primary mechanism by which IAA stimulates rapid cell elongation, particularly in shoots and coleoptiles, is explained by the Acid Growth Hypothesis.[5] This model posits that auxin triggers the acidification of the plant cell wall, leading to increased extensibility.[6][7]

The signaling cascade begins with IAA promoting the activity of plasma membrane H⁺-ATPases (proton pumps).[8][9] This can occur through both rapid, non-transcriptional activation and longer-term changes in gene expression leading to the synthesis of more pump proteins.[8] The increased pumping of protons (H⁺) from the cytoplasm into the apoplast (cell wall space) lowers the apoplastic pH.[10] This acidic environment activates pH-dependent cell wall remodeling proteins, such as expansins, which disrupt the hydrogen bonds between cellulose microfibrils and other cell wall polysaccharides.[9][11] The resulting cell wall loosening allows the cell to expand under the force of its internal turgor pressure.[10]

Signaling Pathway for Cell Elongation

Quantitative Data: IAA Concentration and Cell Elongation

The relationship between IAA concentration and the rate of cell elongation typically follows a dose-response curve. While low concentrations stimulate elongation, excessively high concentrations can be inhibitory.[8][12] The optimal concentration varies by species and tissue type.

| Plant Material | IAA Concentration (M) | Observed Effect on Elongation | Citation(s) |

| Avena sativa (Oat) Coleoptile Sections | 3 x 10⁻⁹ to 4 x 10⁻⁷ | Log-linear increase in growth rate. | [9][13] |

| Avena sativa (Oat) Coleoptile Sections | 4 x 10⁻⁷ to 4 x 10⁻⁶ | Plateau of concentration-neutral growth. | [9][13] |

| Avena sativa (Oat) Coleoptile Sections | 4 x 10⁻⁶ to 1 x 10⁻⁵ | Further increase in growth. | [9][13] |

| Zea mays (Maize) Coleoptile Segments | 10⁻⁷ to 10⁻⁴ | Dose-dependent increase in total elongation. | [7] |

| Zea mays (Maize) Coleoptile Segments | 10⁻⁶ | Near-maximal elongation rate achieved. | [7] |

| Triticum aestivum (Wheat) Coleoptiles | 3 x 10⁻⁵ (30 µM) | Optimal concentration for a 1.5- to 2-fold increase in length. | [14] |

| Pisum sativum (Pea) Intact Seedlings | 10⁻⁶ to 10⁻³ | Correlated increase in whole-stem growth. | [15] |

IAA-Mediated Cell Division: Transcriptional Regulation of the Cell Cycle

IAA promotes cell division by regulating the expression of key cell cycle genes.[2] This process is mediated by a well-defined nuclear signaling pathway that involves the degradation of transcriptional repressors.[4]

At low auxin concentrations, Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) proteins act as repressors by binding to AUXIN RESPONSE FACTOR (ARF) transcription factors, preventing them from activating gene expression.[4][5] When intracellular IAA levels rise, auxin acts as a 'molecular glue', facilitating the interaction between Aux/IAA proteins and an F-box protein receptor, most notably TRANSPORT INHIBITOR RESPONSE 1 (TIR1).[16] This interaction leads to the polyubiquitination of the Aux/IAA repressor by an SCFTIR1 E3 ubiquitin ligase complex and its subsequent degradation by the 26S proteasome.[4][16] The degradation of the Aux/IAA repressor frees the ARF transcription factor, which can then bind to Auxin Response Elements (AuxREs) in the promoters of target genes and activate their transcription.[17][18] Key targets include genes encoding cyclins (particularly D-type cyclins like CYCD3) and cyclin-dependent kinases (CDKs), which are essential for driving the cell cycle through G1/S and G2/M checkpoints.[19][20]

Signaling Pathway for Cell Division

Quantitative Data: IAA Concentration and Cell Division

The effect of IAA on cell division is highly dependent on both concentration and the presence of other phytohormones, particularly cytokinins. An optimal auxin-to-cytokinin ratio is crucial for promoting cell proliferation in tissue culture.

| Cell Type / Tissue | IAA Concentration | Observed Effect on Cell Division | Citation(s) |

| Tobacco Cell Line (VBI-0) | ~10 µM (combined with 4.5 µM 2,4-D) | Optimal concentration for cell division. | [21] |

| Tobacco Cell Line (VBI-0) | > 200 µM | Inhibition of cell division to below basal levels. | [21] |

| Allium cepa (Onion) Root Meristem | High IAA/Zeatin (Cytokinin) Ratio | Cell cycle shifts towards endoreduplication (cell growth without division). | [22] |

| Allium cepa (Onion) Root Meristem | Low IAA/Zeatin (Cytokinin) Ratio | Cell cycle shifts towards cell division. | [22] |

| Plant Tissue Culture (General) | 0.01 - 10.0 mg/L (~0.057 - 57 µM) | General working range for regulating cell division and callus growth. | [23][24] |

Experimental Protocols

Protocol: Root Tip Squash for Mitotic Index Calculation

This protocol allows for the quantification of cell division in a meristematic tissue by calculating the mitotic index: the ratio of cells undergoing mitosis to the total number of cells observed.[25]

Workflow Diagram

Detailed Methodology:

-

Root Tip Preparation: Germinate onion (Allium cepa) or garlic (Allium sativum) bulbs in water until roots are several centimeters long.[1]

-

Excision: Using a sharp scalpel, excise the terminal 5 mm of several actively growing root tips.[1]

-

Hydrolysis: Transfer the root tips into a watch glass containing 1M hydrochloric acid (HCl) and incubate in a water bath at 60°C for 5-10 minutes. This step breaks down the middle lamella, allowing the cells to be separated.[1][25]

-

Rinsing: Carefully remove the HCl and rinse the root tips thoroughly with distilled water.[1]

-

Staining: Place a rinsed root tip onto a clean microscope slide. Add a drop of a suitable stain, such as 2% acetocarmine or acetic orcein, and leave for approximately 2-5 minutes. These stains specifically bind to chromosomes, making them visible.[1][26]

-

Squashing: Gently lower a coverslip over the root tip, taking care to avoid air bubbles. Place the slide between folded paper towels and use your thumb to apply firm, even pressure to squash the tissue into a single cell layer. Do not slide the coverslip sideways.[25]

-

Microscopy: View the preparation under a light microscope, starting with low power to locate the meristematic region (characterized by small, square, densely packed cells). Switch to high power (e.g., 400x) for observation.

-

Calculation: Count the total number of cells in the field of view and the number of cells showing visible chromosomes (i.e., cells in prophase, metaphase, anaphase, or telophase). Repeat this for several fields of view to ensure a representative sample. Calculate the mitotic index using the formula: Mitotic Index (%) = (Number of cells in mitosis / Total number of cells) × 100[1]

Protocol: Avena Coleoptile Elongation Bioassay

This classic bioassay provides a robust method for quantifying the growth-promoting activity of auxin.[27][28]

Workflow Diagram

Detailed Methodology:

-

Seedling Growth: Germinate oat (Avena sativa) seeds on moist filter paper in complete darkness for 3-4 days to produce etiolated seedlings with straight coleoptiles.[16]

-

Sectioning: All manipulations must be performed under a dim red light, which does not induce phototropic responses. Excise a 5-10 mm segment from each coleoptile, starting about 2-3 mm below the apical tip (the tip is a source of endogenous auxin and should be discarded).[16][29]

-

Endogenous Auxin Depletion: Float the excised sections in a buffer solution (e.g., potassium phosphate buffer) for 2-14 hours to allow endogenous auxin to diffuse out.[14]

-

Incubation: Prepare a series of test solutions containing a buffer, a sugar source (like sucrose), and varying concentrations of IAA (e.g., from 10⁻⁹ M to 10⁻⁴ M), including a control solution with no IAA.[13]

-

Measurement: Transfer a set number of coleoptile sections (e.g., 10-15) into petri dishes containing each test solution. Measure the initial length of each section accurately using a ruler or digital calipers.

-

Incubation: Incubate the petri dishes in complete darkness at a constant temperature (e.g., 25°C) for a set period, typically 6 to 24 hours.

-

Final Measurement: After incubation, re-measure the final length of each coleoptile section.

-

Data Analysis: For each concentration, calculate the average elongation and express it as a percentage increase over the initial length. Plot the percentage elongation against the logarithm of the IAA concentration to generate a dose-response curve.[28]

References

- 1. coconote.app [coconote.app]

- 2. vedantu.com [vedantu.com]

- 3. savemyexams.com [savemyexams.com]

- 4. studyclix.ie [studyclix.ie]

- 5. Acid Growth Hypothesis and Cell Elongation Responses | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 2 - Advanced - passel [passel2.unl.edu]

- 6. The dosage-response curve for auxin-induced cell elongation: A reevaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Auxin Concentration/Growth Relationship for Avena Coleoptile Sections from Seedlings Grown in Complete Darkness - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. Investigating mitosis in allium root tip squash [practicalbiology.org]

- 12. savemyexams.com [savemyexams.com]

- 13. Auxin concentration/growth relationship for Avena coleoptile sections from seedlings grown in complete darkness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. youtube.com [youtube.com]

- 16. biologydiscussion.com [biologydiscussion.com]

- 17. Frontiers | A Review of Auxin Response Factors (ARFs) in Plants [frontiersin.org]

- 18. Architecture of DNA elements mediating ARF transcription factor binding and auxin-responsive gene expression in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. AUXIN RESPONSE FACTOR3 Regulates Floral Meristem Determinacy by Repressing Cytokinin Biosynthesis and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Auxin-Mediated Cell Cycle Activation during Early Lateral Root Initiation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Auxin-Dependent Cell Division and Cell Elongation. 1-Naphthaleneacetic Acid and 2,4-Dichlorophenoxyacetic Acid Activate Different Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Auxin-Growth Relationships in Maize Coleoptiles and Pea Internodes and Control by Auxin of the Tissue Sensitivity to Auxin - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. myedspace.co.uk [myedspace.co.uk]

- 26. jogamayadevicollege.ac.in [jogamayadevicollege.ac.in]

- 27. Studies on Growth Regulators. I. Improved Avena Coleoptile Elongation Test for Auxin - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Studies on growth regulators. I. Improved Avena coleoptile elongation test for auxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. The Avena geo-curvature test : A quick and simple bioassay for auxins - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core of Auxin Action: A Technical Guide to the Indole-3-Acetate Signaling Pathway and Gene Regulation in Arabidopsis

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the indole-3-acetate (IAA) signaling pathway in the model organism Arabidopsis thaliana. It details the molecular mechanics of auxin perception and signal transduction, culminating in the regulation of gene expression that governs myriad aspects of plant growth and development. This document offers a comprehensive overview of the core components, their interactions, quantitative biochemical data, and detailed experimental protocols for studying this pivotal signaling cascade.

The Canonical IAA Signaling Pathway: A Molecular Overview

The perception of this compound (IAA), the primary auxin in most plants, initiates a signaling cascade that rapidly alters gene expression. This pathway is elegantly controlled by a negative feedback loop involving three core protein families: the TRANSPORT INHIBITOR RESPONSE1/AUXIN SIGNALING F-BOX (TIR1/AFB) proteins, the Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors, and the AUXIN RESPONSE FACTOR (ARF) transcription factors.[1][2]

At Low Auxin Concentrations: In the absence of high levels of auxin, Aux/IAA proteins heterodimerize with ARF transcription factors that are bound to Auxin Response Elements (AuxREs) in the promoters of auxin-responsive genes.[3] This interaction prevents the ARFs from activating transcription, effectively repressing gene expression.[4]

At High Auxin Concentrations: When intracellular auxin levels rise, IAA acts as a "molecular glue," promoting the formation of a co-receptor complex between a TIR1/AFB F-box protein and an Aux/IAA repressor.[2][4][5] The TIR1/AFB proteins are substrate-recognition components of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[5][6] The formation of this co-receptor complex leads to the polyubiquitination of the Aux/IAA protein, targeting it for degradation by the 26S proteasome.[3][7] The degradation of the Aux/IAA repressor liberates the ARF transcription factor, allowing it to activate or repress the expression of target genes, thereby initiating the auxin-mediated physiological response.[2][3]

Quantitative Data on Core Signaling Components

The specificity and sensitivity of the auxin response are fine-tuned by the combinatorial interactions between the numerous members of the TIR1/AFB, Aux/IAA, and ARF protein families. In Arabidopsis, there are 6 TIR1/AFB proteins, 29 Aux/IAA proteins, and 23 ARF proteins.[4][5]

Auxin Binding Affinities of TIR1/AFB-Aux/IAA Co-receptor Complexes

The affinity of the co-receptor complex for auxin varies depending on the specific TIR1/AFB and Aux/IAA partners involved. This differential affinity allows the plant to respond to a wide range of auxin concentrations.[4][5]

| TIR1/AFB-Aux/IAA Pair | Ligand | Dissociation Constant (Kd) | Method |

| TIR1-IAA7 | IAA | ~10 nM | Quantitative IAA binding assay |

| TIR1-IAA14 | IAA | ~10 nM | Quantitative IAA binding assay |

| TIR1-IAA17 | IAA | ~30 nM | Quantitative IAA binding assay |

| TIR1-IAA1 | IAA | 17 - 45 nM | Quantitative IAA binding assay |

| TIR1-IAA3 | IAA | 17 - 45 nM | Quantitative IAA binding assay |

| TIR1-IAA28 | IAA | ~75 nM | Quantitative IAA binding assay |

| TIR1-IAA12 | IAA | ~270 nM | Quantitative IAA binding assay |

| TIR1 only | IAA | ~5 µM | Surface Plasmon Resonance |

Data compiled from studies using purified proteins and yeast two-hybrid assays.[5][6][8]

Degradation Rates of Aux/IAA Proteins

Aux/IAA proteins are inherently unstable, and their degradation is accelerated by the presence of auxin. The half-life of these repressors is a critical factor in determining the kinetics of the auxin response.

| Aux/IAA Protein | Condition | Half-life | Method |

| PSIAA6 (pea) | - | 13.5 min | Luciferase fusion in transgenic Arabidopsis |

| AXR2/IAA7 | - | 5 - 12 min | Not specified |

| AXR3/IAA17 | - | 80 min | Not specified |

| IAA28:LUC | - | >60 min | Luciferase fusion in transgenic Arabidopsis |

| IAA1:LUC | Mock-treated | Not specified, but activity reduced by 50% after 30 min with auxin | Luciferase fusion in transgenic Arabidopsis |

| IAA1:LUC | 5 µM 2,4-D | Half-life decreased compared to mock | Luciferase fusion in transgenic Arabidopsis |

Data from various studies utilizing luciferase (LUC) fusion proteins in transgenic plants.[2][9][10]

Binding Affinities of ARF Transcription Factors to AuxREs

The affinity of ARF proteins for their target DNA sequences (AuxREs) is another layer of regulation in the auxin signaling pathway.

| ARF Protein | DNA Element | Dissociation Constant (Kd) | Method |

| ARF1-DBD | DR5 | High (weak binding) | Single-molecule FRET |

| ARF1-DBD | IR8 | Lower than DR5 (stronger binding) | Single-molecule FRET |

| ARF5-DBD | DR5 | Lower than ARF1-DBD (stronger binding) | Single-molecule FRET |

| ARF5-DBD | IR8 | Lower than DR5 (strongest binding) | Single-molecule FRET |

Data from in vitro single-molecule FRET assays with the DNA-binding domain (DBD) of ARF proteins.[11] The TGTCGG sequence has a higher affinity for ARFs in vitro compared to the canonical TGTCTC sequence.[12]

Key Experimental Protocols

Investigating the IAA signaling pathway relies on a variety of molecular and biochemical techniques. Below are detailed methodologies for three key experiments.

Yeast Two-Hybrid (Y2H) Assay for TIR1/AFB and Aux/IAA Interaction

The Y2H system is a powerful tool for identifying and characterizing protein-protein interactions in vivo. It is particularly useful for demonstrating the auxin-dependent interaction between TIR1/AFB and Aux/IAA proteins.[5]

Principle: The assay utilizes the modular nature of eukaryotic transcription factors, which have a DNA-binding domain (BD) and a transcriptional activation domain (AD). The "bait" protein (e.g., TIR1) is fused to the BD, and the "prey" protein (e.g., an Aux/IAA) is fused to the AD. If the bait and prey interact, the BD and AD are brought into close proximity, reconstituting a functional transcription factor that drives the expression of a reporter gene (e.g., LacZ, HIS3).

Methodology:

-

Vector Construction:

-

Clone the coding sequence of the TIR1/AFB protein into a "bait" vector (e.g., pGBKT7) to create a fusion with the GAL4 DNA-binding domain.

-

Clone the coding sequence of the Aux/IAA protein into a "prey" vector (e.g., pGADT7) to create a fusion with the GAL4 activation domain.

-

-

Yeast Transformation:

-

Co-transform a suitable yeast strain (e.g., Y190, AH109) with both the bait and prey plasmids.

-

Select for transformed yeast on synthetic defined (SD) medium lacking the appropriate amino acids (e.g., tryptophan and leucine for pGBKT7 and pGADT7).

-

-

Interaction Assay:

-

Grow the transformed yeast colonies on selective medium that also lacks histidine and contains various concentrations of IAA (e.g., 0, 0.1, 1, 10, 100 µM).

-

Growth on medium lacking histidine indicates an interaction, as the HIS3 reporter gene is activated.

-

-

Quantitative Analysis (Optional):

-

Perform a β-galactosidase assay using a colorimetric substrate (e.g., X-gal or ONPG) to quantify the strength of the interaction. Blue color development in the presence of X-gal indicates a positive interaction.

-

References

- 1. Quantitative analysis of auxin sensing in leaf primordia argues against proposed role in regulating leaf dorsoventrality | eLife [elifesciences.org]

- 2. Auxin modulates the degradation rate of Aux/IAA proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Arabidopsis Aux/IAA protein family has diversified in degradation and auxin responsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. AUX/IAA Proteins Are Active Repressors, and Their Stability and Activity Are Modulated by Auxin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The Arabidopsis Aux/IAA Protein Family Has Diversified in Degradation and Auxin Responsiveness - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Degradation of Aux/IAA proteins is essential for normal auxin signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Architecture of DNA elements mediating ARF transcription factor binding and auxin-responsive gene expression in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

Chemical structure and properties of indole-3-acetic acid.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Indole-3-Acetic Acid (IAA), the most abundant and physiologically active auxin in plants. It details its chemical structure, physicochemical and biological properties, and key experimental methodologies.

Chemical Structure and Identity

Indole-3-acetic acid (IAA) is a heterocyclic organic compound derived from indole.[1] It is characterized by a carboxymethyl group attached to the C3 position of the indole ring.[1] This structure is fundamental to its biological activity as a plant hormone. IAA is a monocarboxylic acid, and its chemical formula is C₁₀H₉NO₂.[2]

Key Identifiers:

-

IUPAC Name: (1H-Indol-3-yl)acetic acid[1]

-

CAS Number: 87-51-4[1]

-

Synonyms: Heteroauxin, 3-Indoleacetic acid, IAA[1]

Physicochemical and Spectroscopic Properties

IAA exists as a white to off-white crystalline solid and is sensitive to light.[3][4] Its solubility is limited in water but notable in polar organic solvents like ethanol, methanol, and DMSO.[1][4]

Quantitative Physicochemical Data

The key physicochemical properties of IAA are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₉NO₂ | [1] |

| Molar Mass | 175.18 g/mol | [1] |

| Melting Point | 165-170 °C | [1][3] |

| Boiling Point | ~306-415 °C (estimates vary) | [3] |

| pKa | 4.75 (at 25 °C) | [3] |

| Water Solubility | Insoluble / 1.5 mg/mL | [1][5] |

| Solubility in Ethanol | 50 mg/mL | [1] |

| LogP (o/w) | 1.41 | [5] |

| Vapor Pressure | 1.24 x 10⁻⁷ mmHg (at 25 °C) | [3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and quantification of IAA. Key spectral features are outlined below.

| Spectroscopic Method | Key Data Points | Reference(s) |

| UV-Vis (in Ethanol) | λmax: ~219 nm, ~280 nm | |

| Infrared (IR) (KBr Pellet) | Indole N-H stretch: ~3389 cm⁻¹Carboxylic acid O-H stretch: 2730-3127 cm⁻¹Carbonyl C=O stretch: ~1701 cm⁻¹ | [5] |

| ¹H NMR (DMSO-d6) | δ ~12.17 ppm (1H, s, COOH)δ ~10.90 ppm (1H, s, NH)δ 6.97-7.52 ppm (5H, m, Ar-H)δ ~3.65 ppm (2H, s, CH₂) | [1] |

| ¹³C NMR (DMSO-d6) | δ ~173.1 ppm (C=O)δ ~136.1 ppm (C-Ar)δ ~127.2 ppm (C-Ar)δ ~123.9 ppm (CH-Ar)δ ~120.9 ppm (CH-Ar)δ ~118.5 ppm (CH-Ar)δ ~118.4 ppm (CH-Ar)δ ~111.3 ppm (CH-Ar)δ ~107.6 ppm (C-Ar)δ ~31.0 ppm (CH₂) | [1] |

Biological Properties and Signaling Pathways

IAA is the principal native auxin in plants, functioning as a critical signaling molecule that governs numerous aspects of plant growth and development.[1] Its primary roles include promoting cell elongation and division, which drives processes such as root formation, fruit development, and apical dominance.[3]

Biosynthesis of Indole-3-Acetic Acid

Plants synthesize IAA through several pathways, most of which originate from the amino acid tryptophan.[1] The Indole-3-Pyruvic Acid (IPyA) pathway is considered the major route. A simplified overview of the key tryptophan-dependent pathways is presented below.

Canonical Auxin Signaling Pathway

The perception and transduction of the IAA signal at the cellular level are mediated by a well-defined pathway. At low auxin concentrations, Auxin/Indole-3-Acetic Acid (Aux/IAA) proteins bind to and inhibit Auxin Response Factors (ARFs), which are transcription factors.[1] When IAA is present, it acts as a molecular glue, facilitating the interaction between Aux/IAA repressors and the TIR1/AFB F-box protein, which is part of an SCF E3 ubiquitin ligase complex. This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA repressor by the 26S proteasome. The degradation of the repressor liberates the ARF transcription factor, allowing it to activate or repress the expression of auxin-responsive genes, thereby eliciting a physiological response.[1]

References

The Role of Tryptophan as a Precursor for Indole-3-Acetate Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indole-3-acetic acid (IAA), the principal auxin in plants, plays a pivotal role in virtually every aspect of plant growth and development. The biosynthesis of IAA is a complex process with multiple pathways, the majority of which utilize L-tryptophan as a primary precursor. This technical guide provides a comprehensive overview of the tryptophan-dependent IAA synthesis pathways, detailing the key enzymes, intermediates, and regulatory mechanisms. It is designed to serve as a resource for researchers, scientists, and drug development professionals investigating auxin biology and its potential applications. This document summarizes quantitative data in structured tables, provides detailed experimental protocols for key analyses, and visualizes complex pathways and workflows using Graphviz diagrams.

Introduction to Tryptophan-Dependent IAA Biosynthesis

The synthesis of indole-3-acetic acid (IAA) from L-tryptophan is a fundamental process in both plants and various microorganisms, including bacteria and fungi.[1][2] Four major tryptophan-dependent pathways have been elucidated, each named after a key intermediate: the indole-3-pyruvic acid (IPyA) pathway, the indole-3-acetamide (IAM) pathway, the tryptamine (TAM) pathway, and the indole-3-acetonitrile (IAN) pathway.[1][3] While the IPyA pathway is considered the main route for IAA biosynthesis in plants, the prevalence of these pathways can vary across different organisms and developmental stages.[4][5] Understanding these pathways is crucial for manipulating plant growth, developing novel herbicides, and harnessing plant-microbe interactions for agricultural and biotechnological advancements.

The Major Tryptophan-Dependent IAA Biosynthesis Pathways

The Indole-3-Pyruvic Acid (IPyA) Pathway

The IPyA pathway is a two-step process that is the primary route for auxin production in plants.[4]

-

Conversion of Tryptophan to Indole-3-Pyruvic Acid (IPyA): This initial step is catalyzed by the Tryptophan Aminotransferase of Arabidopsis (TAA) family of enzymes, which transfers the amino group from L-tryptophan to a keto-acid acceptor, typically pyruvate.[5][6]

-

Conversion of IPyA to Indole-3-Acetic Acid (IAA): The subsequent conversion of IPyA to IAA is mediated by the YUCCA (YUC) family of flavin monooxygenases.[7][8] This is considered a rate-limiting step in auxin biosynthesis.[7]

The Indole-3-Acetamide (IAM) Pathway

The IAM pathway is well-characterized in bacteria and has also been identified in plants.[3][9] It involves two key enzymatic steps:

-

Conversion of Tryptophan to Indole-3-Acetamide (IAM): Tryptophan-2-monooxygenase (iaaM), a flavoenzyme, catalyzes the oxidative decarboxylation of L-tryptophan to produce IAM.[10][11]

-

Conversion of IAM to IAA: IAM is then hydrolyzed to IAA and ammonia by the enzyme IAM hydrolase (iaaH).[12]

The Tryptamine (TAM) Pathway

The TAM pathway provides an alternative route from tryptophan to IAA:

-

Decarboxylation of Tryptophan to Tryptamine: Tryptophan is first decarboxylated to form tryptamine.

-

Oxidation of Tryptamine to Indole-3-Acetaldehyde (IAAld): Tryptamine is then oxidized by an amine oxidase to produce indole-3-acetaldehyde.

-

Oxidation of IAAld to IAA: Finally, IAAld is oxidized to IAA.

The Indole-3-Acetonitrile (IAN) Pathway

The IAN pathway involves the conversion of tryptophan to indole-3-acetonitrile, which is then hydrolyzed to produce IAA. This pathway is particularly relevant in certain plant families, such as the Brassicaceae.

Quantitative Data on IAA Biosynthesis

The efficiency and rate of IAA synthesis are governed by the kinetic properties of the key enzymes and the cellular concentrations of substrates and intermediates. Below are tables summarizing available quantitative data.

Table 1: Kinetic Parameters of Key Enzymes in IAA Biosynthesis

| Enzyme | Organism | Substrate | Km | Vmax | Reference(s) |

| TAA1 | Arabidopsis thaliana | L-Tryptophan | 0.29 mM | 25.8 µmol/min/µg | [6] |

| Tyrosine | 4.74 mM | 28 µmol/min/µg | [6] | ||

| Phenylalanine | 9.35 mM | 10.6 µmol/min/µg | [6] | ||

| YUCCA6 | Arabidopsis thaliana | Indole-3-pyruvic acid | - | - | [13] |

| iaaM | Pseudomonas savastanoi | L-Tryptophan | - | - | [10][11] |

| iaaH | Pseudomonas savastanoi | Indole-3-acetamide | - | - | [12] |

| ILR1 | Arabidopsis thaliana | IAA-Leu | 13 µM | - | [14] |

| IAR3 | Arabidopsis thaliana | IAA-Ala | 10 µM | - | [14] |

| ILL2 | Arabidopsis thaliana | IAA-Phe | 20 µM | - | [14] |

Note: Comprehensive Vmax and kcat values are not always available in the literature and can vary based on experimental conditions.

Table 2: IAA Production in Bacterial Cultures

| Bacterial Strain | Tryptophan Concentration | IAA Concentration (µg/mL) | Reference(s) |

| Enterobacter xiangfangensis BWH6 | 2 mg/mL | 3477 | [15] |

| Enterobacter asburiae STY10 | 2 mg/mL | 3378 | [15] |

| Bacillus subtilis DR2 | 1.2 g/L | 168.09 | [16] |

| Bacillus siamensis (in YEMB medium) | 250 ppm | 9.89 | [17] |

| Streptomyces hygroscopicus | 5 mg/mL | 17.90 | [18] |

| Phaeobacter inhibens | 0.1 mM | 0.0108 (10.8 nM) | [19] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of tryptophan-dependent IAA biosynthesis.

Quantification of IAA and its Intermediates by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of auxins and their metabolites.[20][21][22]

Sample Preparation (from plant tissue):

-

Freeze approximately 100 mg of plant tissue in liquid nitrogen and grind to a fine powder.

-

Extract the powdered tissue with 1 mL of ice-cold extraction buffer (e.g., 2-propanol/H₂O/concentrated HCl, 2:1:0.002, v/v/v).

-

Add an internal standard (e.g., ¹³C₆-IAA) to each sample for accurate quantification.

-

Shake the mixture at 4°C for 30 minutes.

-

Add 1 mL of dichloromethane and shake for another 30 minutes at 4°C.

-

Centrifuge at 13,000 x g for 5 minutes at 4°C.

-

Transfer the lower, organic phase to a new tube and evaporate to dryness under a stream of nitrogen.

-

Re-dissolve the residue in a suitable solvent (e.g., methanol) for LC-MS/MS analysis.

LC-MS/MS Analysis:

-

Chromatographic Separation: Use a reverse-phase C18 column with a gradient elution program. A typical mobile phase consists of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for IAA and its intermediates need to be determined and optimized.

Heterologous Expression and Purification of IAA Biosynthesis Enzymes

Recombinant production of enzymes is essential for their biochemical characterization.[23][24][25][26]

Cloning and Expression:

-

Amplify the coding sequence of the target enzyme (e.g., TAA1, YUCCA, iaaM, or iaaH) by PCR.

-

Clone the amplified DNA into a suitable expression vector (e.g., pET vector for E. coli) containing an affinity tag (e.g., His-tag) for purification.

-

Transform the expression construct into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Grow the transformed bacteria in a suitable medium (e.g., LB broth) to an optimal cell density (OD₆₀₀ of 0.6-0.8).

-

Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) and incubate for a specified time at an optimized temperature.

Purification:

-

Harvest the bacterial cells by centrifugation.

-

Resuspend the cell pellet in a lysis buffer and lyse the cells by sonication or high-pressure homogenization.

-

Clarify the lysate by centrifugation.

-

Apply the supernatant to an affinity chromatography column (e.g., Ni-NTA resin for His-tagged proteins).

-

Wash the column to remove unbound proteins.

-

Elute the target protein using a suitable elution buffer (e.g., containing imidazole for His-tagged proteins).

-

Assess the purity of the eluted protein by SDS-PAGE.

-

If necessary, perform further purification steps like size-exclusion chromatography.

Enzyme Kinetic Assays

Determining the kinetic parameters of an enzyme is crucial for understanding its function.

General Procedure:

-

Prepare a reaction mixture containing a suitable buffer, the purified enzyme, and varying concentrations of the substrate (e.g., L-tryptophan for TAA1 or iaaM; IAM for iaaH).

-

Initiate the reaction and incubate at an optimal temperature for a specific time.

-

Stop the reaction (e.g., by adding acid or boiling).

-

Quantify the product formed using a suitable analytical method (e.g., HPLC or LC-MS/MS).

-

Calculate the initial reaction velocities at each substrate concentration.

-

Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

Visualization of Pathways and Workflows

Diagrams are essential for visualizing the complex relationships in biochemical pathways and experimental procedures. The following diagrams were generated using the DOT language for Graphviz.[27][28][29][30]

Caption: Overview of the four major tryptophan-dependent IAA biosynthesis pathways.

Caption: General experimental workflow for IAA quantification by LC-MS/MS.

Caption: Workflow for heterologous expression and purification of IAA biosynthesis enzymes.

Conclusion

The biosynthesis of IAA from tryptophan is a multifaceted process involving several distinct pathways and a host of regulatory enzymes. This guide has provided a detailed overview of these pathways, compiled available quantitative data, and presented robust experimental protocols for their investigation. The provided visualizations offer a clear framework for understanding the complex interplay of molecules and processes involved. A thorough understanding of these biosynthetic routes is paramount for advancing our knowledge of plant development and for the rational design of new molecules to modulate plant growth and response to the environment. Further research is needed to fully elucidate the kinetic parameters of all key enzymes and to unravel the intricate regulatory networks that govern auxin homeostasis.

References

- 1. Biosynthetic Pathways and Functions of Indole-3-Acetic Acid in Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indole-3-acetic acid: A widespread physiological code in interactions of fungi with other organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Distribution of Tryptophan-Dependent Indole-3-Acetic Acid Synthesis Pathways in Bacteria Unraveled by Large-Scale Genomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Properties and Mechanisms of Flavin-Dependent Monooxygenases and Their Applications in Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. uniprot.org [uniprot.org]

- 7. A role for flavin monooxygenase-like enzymes in auxin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Auxin biosynthesis by the YUCCA flavin monooxygenases controls the formation of floral organs and vascular tissues in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. uniprot.org [uniprot.org]

- 10. Mechanistic studies of the flavoenzyme tryptophan 2-monooxygenase: deuterium and 15N kinetic isotope effects on alanine oxidation by an L-amino acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. uniprot.org [uniprot.org]

- 12. uniprot.org [uniprot.org]

- 13. researchgate.net [researchgate.net]

- 14. Characterization of a family of IAA-amino acid conjugate hydrolases from Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Characterization and synthesis of indole-3-acetic acid in plant growth promoting Enterobacter sp - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]